Undecylmagnesium bromide

Overview

Description

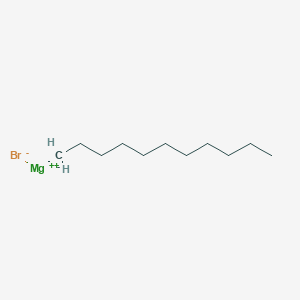

Undecylmagnesium bromide is an organometallic compound with the formula C₁₁H₂₃BrMg. It belongs to the Grignard reagents family, which are widely used in organic synthesis. This compound is highly reactive and is primarily used in various chemical reactions to form carbon-carbon bonds.

Preparation Methods

Undecylmagnesium bromide is typically prepared through the reaction of undecyl bromide with magnesium in an ether solution. This process involves the following steps:

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel is used. The reaction is carried out under an inert atmosphere, usually nitrogen.

Magnesium Activation: Magnesium turnings are activated by heating in the presence of iodine.

Addition of Undecyl Bromide: Undecyl bromide is added dropwise to the activated magnesium in an ether solvent, such as tetrahydrofuran (THF).

Industrial production methods for Grignard reagents like this compound often involve continuous flow reactors to ensure better control over reaction conditions and scalability .

Chemical Reactions Analysis

Undecylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in coupling reactions to form complex organic molecules.

Common reagents and conditions used in these reactions include:

Solvents: Tetrahydrofuran (THF), diethyl ether.

Temperature: Reactions are typically carried out at low temperatures (-78°C) to control reactivity.

Major products formed from these reactions include alcohols, alkenes, and complex organic structures.

Scientific Research Applications

Undecylmagnesium bromide has several scientific research applications:

Synthesis of Electron Transfer Inhibitors: It is used in the Grignard reaction to synthesize compounds like 5-Undecyl-6-hydroxy-4,7-dioxobenzothiazole, a potent electron transfer inhibitor.

Polymer Synthesis: Grignard reagents are used to prepare isotactic and stereoblock poly(methyl methacrylates), highlighting the significance of solvent composition and halide content in controlling stereospecificity.

Membrane Surface Potential Studies: Charged paramagnetic amphiphiles like dodecyl trimethyl ammonium bromide are used as probes for membrane surface potentials.

Synthesis of Tetrasubstituted Alkenes: Arylmagnesium bromides are utilized in iron-catalyzed reactions to yield alkenylmagnesium reagents, which are transformed into tetrasubstituted alkenes.

Mechanism of Action

The mechanism by which undecylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the interaction with carbonyl groups in aldehydes and ketones.

Comparison with Similar Compounds

Undecylmagnesium bromide can be compared with other Grignard reagents such as:

- Methylmagnesium bromide

- Ethylmagnesium bromide

- Phenylmagnesium bromide

What sets this compound apart is its longer alkyl chain, which can influence the solubility and reactivity of the compound in various organic reactions. This uniqueness makes it suitable for specific applications where longer carbon chains are required.

Biological Activity

Undecylmagnesium bromide (C11H23BrMg) is a Grignard reagent that has garnered attention for its potential biological activities. This compound is primarily studied in the context of its synthetic utility in organic chemistry, but emerging research indicates that it may have significant implications in biological systems, particularly in the fields of medicinal chemistry and pharmacology.

This compound is synthesized through the reaction of magnesium with undecyl bromide in an ether solvent. The general reaction can be represented as follows:

This reagent is highly reactive and is typically used to form carbon-carbon bonds in various organic synthesis applications, including the preparation of alcohols, ketones, and other functional groups.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. In a study investigating various Grignard reagents, it was found that this compound exhibited cytotoxic effects against several human tumor cell lines, including prostate cancer (PC-3) and T-cell leukemia (Jurkat) cells. The growth inhibition (GI50) values reported were approximately 10-15 µg/mL for these cell lines, indicating a moderate level of cytotoxicity .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the disruption of cellular processes essential for tumor growth. The compound's ability to form complexes with biomolecules could lead to alterations in cell signaling pathways, ultimately inducing apoptosis in cancer cells.

Case Study 1: Cytotoxicity Assays

In a systematic investigation of this compound's biological activity, researchers conducted cytotoxicity assays using MTS and MTT methods on various cancer cell lines. The results demonstrated that this compound had a dose-dependent effect on cell viability, with significant reductions observed at concentrations above 10 µg/mL .

| Cell Line | GI50 (µg/mL) | Method Used |

|---|---|---|

| PC-3 (Prostate) | 10 | MTS |

| Jurkat (T-cell) | 5 | MTT |

Case Study 2: Structure-Activity Relationship

Further studies explored the structure-activity relationship (SAR) of this compound and related compounds. Variations in the alkyl chain length and branching were shown to influence the cytotoxic activity significantly. For instance, compounds with longer hydrocarbon chains demonstrated enhanced activity against certain tumor cell lines, suggesting that hydrophobic interactions play a crucial role in their biological efficacy .

Properties

IUPAC Name |

magnesium;undecane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h1,3-11H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSODDZZHKPPOK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.